molecular formula C22H21ClN2O4S B1683812 Vercirnon CAS No. 698394-73-9

Vercirnon

Numéro de catalogue: B1683812
Numéro CAS: 698394-73-9
Poids moléculaire: 444.9 g/mol
Clé InChI: JRWROCIMSDXGOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Vercirnon has several scientific research applications, including:

Mécanisme D'action

Target of Action

Vercirnon is a novel, orally active anti-inflammatory agent that primarily targets the C-C chemokine receptor type 9 (CCR9) . CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract . The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Mode of Action

This compound, as a small molecule, is designed to control the inappropriate immune system response underlying inflammatory bowel disease (IBD) by blocking the activity of the CCR9 chemokine receptor . It binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling . This interaction with its target results in the control of T cell migration to the digestive tract, thereby reducing inflammation .

Biochemical Pathways

It is known that this compound inhibits the activity of the ccr9 chemokine receptor, which plays a key role in the migration of t cells to the digestive tract . By blocking this receptor, this compound disrupts the signaling pathways that lead to T cell migration and subsequent inflammation in the digestive tract.

Pharmacokinetics

It is known that this compound is extensively metabolized by multiple oxidative and reductive pathways, including cytochrome p450 (cyp) enzymes such as cyp3a4, cyp2c19, and cyp2b6 . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability require further investigation.

Result of Action

The primary result of this compound’s action is the reduction of inflammation in the digestive tract, which is achieved by controlling the inappropriate immune system response underlying IBD . By blocking the activity of the CCR9 chemokine receptor, this compound prevents the migration of T cells to the digestive tract, thereby reducing the persistent inflammation that may result in Crohn’s disease or ulcerative colitis .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of food can affect the absorption of this compound, with one study showing that the maximum plasma concentration and area under the curve parameters of this compound in the fasted state increased in a less than dose-proportional manner and were on average 20% higher in fed subjects compared with fasted subjects . Furthermore, the presence of other medications can also influence the action of this compound, as it is metabolized by multiple CYP enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le vercirnon peut être synthétisé par une série de réactions chimiques impliquant le couplage de divers intermédiaires. Deux isotopologues du this compound ont été préparés : le [3H]this compound, radiomarqué par un échange hydrogène-tritium catalysé par l'iridium, et le [11C]this compound, radiomarqué par une réaction de couplage de Stille 11C-carbonyle catalysée par le palladium .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques du processus de production industrielle sont propriétaires et ne sont pas divulgués publiquement.

Analyse Des Réactions Chimiques

Types de réactions : Le vercirnon subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique du this compound.

    Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

    Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

    Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

    Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant l'activité du récepteur de chimiokine CC9, un récepteur hautement spécifique exprimé par les cellules T qui migrent sélectivement vers le tube digestif . Le trafic des cellules T vers l'intestin grêle et le gros intestin provoque une inflammation persistante qui peut entraîner la maladie de Crohn ou la rectocolite hémorragique . En inhibant ce récepteur, le this compound contribue à contrôler la réponse immunitaire inappropriée et à réduire l'inflammation.

Composés similaires :

    CCX282-B : Un autre antagoniste des récepteurs de chimiokines présentant des propriétés similaires.

    GSK1605786 : Un composé ayant un mécanisme d'action similaire ciblant le même récepteur.

Unicité du this compound : Le this compound est unique en raison de sa haute spécificité et de sa puissance en tant qu'antagoniste du récepteur de chimiokine CC9. Il a montré des résultats prometteurs dans les essais cliniques pour le traitement des maladies inflammatoires de l'intestin, ce qui en fait un agent thérapeutique potentiel dans ce domaine .

Comparaison Avec Des Composés Similaires

    CCX282-B: Another chemokine receptor antagonist with similar properties.

    GSK1605786: A compound with a similar mechanism of action targeting the same receptor.

Uniqueness of Vercirnon: this compound is unique in its high specificity and potency as a CC chemokine receptor 9 antagonist. It has shown promising results in clinical trials for the treatment of inflammatory bowel diseases, making it a potential therapeutic agent in this field .

Activité Biologique

Vercirnon, also known as GSK1605786 or CCX282-B, is a selective, orally bioavailable antagonist of the chemokine (C-C motif) receptor 9 (CCR9). This compound has been primarily investigated for its potential therapeutic effects in inflammatory bowel diseases, particularly Crohn's disease. This article delves into the biological activity of this compound, focusing on its mechanisms, clinical efficacy, safety profile, and relevant research findings.

This compound functions by blocking CCR9, a receptor critical in the recruitment of lymphocytes to the gastrointestinal tract. This mechanism is significant in conditions like Crohn's disease, where inappropriate immune responses lead to inflammation. By inhibiting CCR9, this compound aims to reduce lymphocyte trafficking to inflamed tissues, thereby alleviating symptoms and promoting healing.

Overview of Clinical Trials

This compound has undergone several clinical trials to assess its efficacy and safety in treating moderately-to-severely active Crohn’s disease. The most notable among these is the SHIELD-1 study, a Phase III randomized controlled trial.

SHIELD-1 Study Results

  • Study Design : The SHIELD-1 study involved 608 patients with a Crohn's Disease Activity Index (CDAI) score between 220 and 450 who had failed previous treatments. Participants were randomized to receive either placebo or this compound at doses of 500 mg once or twice daily for 12 weeks.
  • Primary Endpoint : The primary endpoint was clinical response defined as a decrease of at least 100 points in CDAI score at week 12.
  • Results :
    • Clinical response rates were 25.1% for placebo, 27.6% for once-daily this compound, and 27.2% for twice-daily this compound.
    • Statistical analysis showed no significant differences among the groups (P = 0.546 for once daily vs. placebo; P = 0.648 for twice daily vs. placebo) .
Treatment GroupClinical Response Rate (%)Serious Adverse Events (%)
Placebo25.18.9
This compound (Once Daily)27.65.9
This compound (Twice Daily)27.26.0

Safety Profile

The safety profile of this compound was evaluated alongside its efficacy:

  • Adverse Events : Overall adverse event rates showed a trend towards dose-dependence.
  • Serious Adverse Events : Rates were similar across treatment groups.
  • Withdrawals : Withdrawals due to adverse events were also comparable among groups .

Recent Developments

Recent studies have explored the use of this compound as a PET tracer for imaging CCR9 expression in humans:

  • A study developed a CCR9-specific PET tracer based on this compound to visualize CCR9 expression in the gut using positron emission tomography (PET).
  • The tracer demonstrated specific binding in both preclinical models and initial human trials, suggesting potential applications in monitoring treatment responses in Crohn's disease .

Propriétés

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220135
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD.
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

698394-73-9
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERCIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide (191 g) in dichloromethane (3000 mL) was added m-chloroperbenzoic acid (65%, 146 g) at 0° C., and the mixture was stirred for 30 min. The mixture was warmed to room temperature and stirred for 16 hr. The mixture was cooled to 0° C., 10% aqueous sodium dithionite solution (630 mL) was added, and the mixture was stirred for 30 min and extracted with chloroform. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (500 mL) and saturated brine (500 mL). The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and purified by silica gel column chromatography (NH, chloroform) to give the object 4-tert-butyl-N-[4-chloro-2-(1-oxidoisonicotinoyl)phenyl]benzenesulfonamide (181 g, pale-yellow solid).
Name
4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vercirnon
Reactant of Route 2
Reactant of Route 2
Vercirnon
Reactant of Route 3
Reactant of Route 3
Vercirnon
Reactant of Route 4
Reactant of Route 4
Vercirnon
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vercirnon
Reactant of Route 6
Reactant of Route 6
Vercirnon

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.